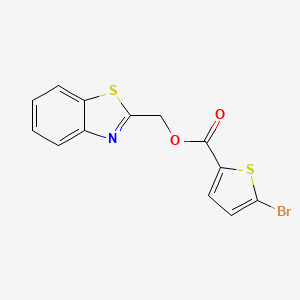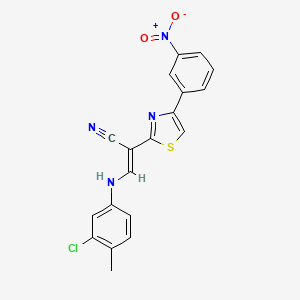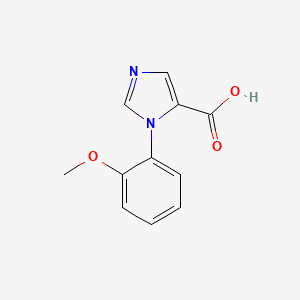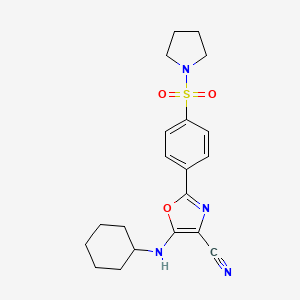![molecular formula C19H29N3OS B2872518 N-(tert-butyl)-2-[(tert-butylamino)carbothioyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-24-7](/img/structure/B2872518.png)
N-(tert-butyl)-2-[(tert-butylamino)carbothioyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amide, as suggested by the “carboxamide” in its name. Amides are a type of functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom . The “tert-butyl” parts suggest the presence of tertiary butyl groups, which are bulky groups often used in organic chemistry to adjust the reactivity of a molecule or protect reactive sites .
Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to detail its chemical reactions. Tert-butyl groups are known to be quite stable and resistant to many chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the nature of its functional groups. Tert-butyl groups, for example, are nonpolar and could make the compound hydrophobic (water-repelling) . The presence of an amide group could allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Quinazoline Antifolates Inhibiting Thymidylate Synthase
Research conducted by Pawełczak et al. (1989) focused on the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, utilizing tert-butyl groups as carboxyl protecting groups. This study highlighted the compound's role in inhibiting thymidylate synthase, a key enzyme in DNA synthesis, suggesting its potential in cancer research and therapy due to the importance of targeted enzyme inhibition in cancer cell proliferation (Pawełczak et al., 1989).
Antimalarial Candidate N-tert-Butyl Isoquine
O’Neill et al. (2009) described the development of N-tert-Butyl isoquine (GSK369796) as a novel antimalarial drug candidate. This molecule was designed based on various considerations, including chemical structure and pharmacokinetics, to improve upon existing treatments. Its development underscores the compound's role in medicinal chemistry, particularly in the search for more effective and affordable treatments for malaria (O’Neill et al., 2009).
HIV Protease Inhibitors
David M. Casper and S. Hitchcock (2007) explored derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a structural component in HIV protease inhibitors. This research contributes to understanding how modifications of this core structure can influence the efficacy of treatments for HIV, indicating the broad applicability of similar compounds in antiviral therapies (Casper & Hitchcock, 2007).
Propiedades
IUPAC Name |
N-tert-butyl-2-(tert-butylcarbamothioyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-18(2,3)20-16(23)15-11-13-9-7-8-10-14(13)12-22(15)17(24)21-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZBBGZZLTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)

![N,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2872442.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)


![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2872452.png)
![3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B2872454.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2872456.png)

